The Versatile Chiral Building Block: A Technical Guide to (-)-Diisopropyl-L-Malate
The Versatile Chiral Building Block: A Technical Guide to (-)-Diisopropyl-L-Malate
Abstract
(-)-Diisopropyl-L-malate (CAS No. 83541-68-8), a derivative of the naturally occurring L-malic acid, has emerged as a pivotal chiral building block in modern organic synthesis. Its unique stereochemistry and functional group array make it an invaluable tool for the construction of complex, enantiomerically pure molecules, particularly within the pharmaceutical and fine chemical industries. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (-)-diisopropyl-L-malate, encompassing its fundamental physicochemical properties, detailed synthetic protocols, and a thorough exploration of its applications in asymmetric synthesis. The causality behind experimental choices and the mechanistic underpinnings of its stereodirecting influence are emphasized to provide actionable, field-proven insights.
Introduction: The Significance of Chirality and the Role of (-)-Diisopropyl-L-Malate
In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even harmful[1]. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern chemical synthesis.
(-)-Diisopropyl-L-malate serves as a powerful tool in this endeavor, primarily utilized as a chiral precursor. Derived from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like L-malic acid, it provides a strategic starting point for the synthesis of more complex chiral molecules[2]. Its utility lies in the inherent (S)-stereocenter, which can be exploited to induce chirality in subsequent chemical transformations. This guide will delve into the technical specifics of this versatile molecule, providing the necessary knowledge to effectively harness its potential in the laboratory.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key identifiers and properties of (-)-diisopropyl-L-malate are summarized below.
Chemical Identity and Structure
| Identifier | Value |
| CAS Number | 83541-68-8[3] |
| Molecular Formula | C₁₀H₁₈O₅[4] |
| Molecular Weight | 218.25 g/mol [4] |
| IUPAC Name | Diisopropyl (2S)-2-hydroxybutanedioate[4] |
| Synonyms | Diisopropyl (S)-(-)-malate, L-Malic acid diisopropyl ester, (S)-2-Hydroxybutanedioic acid diisopropyl ester[4] |
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A [label="1. Reaction Setup\nL-Malic Acid + Isopropanol\n+ Acid Catalyst (e.g., H₂SO₄)"]; B [label="2. Reflux\n(e.g., 80-100°C)\nwith water removal"]; C [label="3. Workup\n- Cool reaction mixture\n- Neutralize with base (e.g., NaHCO₃)"]; D [label="4. Extraction\n- Separate organic and aqueous layers"]; E [label="5. Drying\n- Dry organic layer (e.g., MgSO₄)"]; F [label="6. Purification\n- Vacuum Distillation"]; G [label="Final Product\n(-)-Diisopropyl-L-Malate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G;
Caption: Workflow for the synthesis of (-)-Diisopropyl-L-Malate.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
L-Malic Acid
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene (optional, for azeotropic removal of water)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus (optional, but recommended)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-malic acid (1.0 eq) and a significant excess of isopropanol (e.g., 5-10 eq). If using a Dean-Stark apparatus, add toluene (approximately 40% of the alcohol volume).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirred reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If toluene was used, add water to dissolve the salts. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess isopropanol and toluene. The crude product can be further purified by vacuum distillation to yield pure (-)-diisopropyl-L-malate as a colorless liquid.
Applications in Asymmetric Synthesis
The primary utility of (-)-diisopropyl-L-malate in organic synthesis is as a chiral precursor for the generation of other enantiomerically pure molecules. Its (S)-stereocenter can be leveraged to direct the stereochemical outcome of subsequent reactions.
As a Chiral Auxiliary: The Principle of Asymmetric Induction
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product. While (-)-diisopropyl-L-malate itself is more commonly used as a chiral building block, its derivatives can function as chiral auxiliaries. The principle of asymmetric induction relies on the chiral auxiliary creating a diastereomeric intermediate that favors the approach of a reagent from one face over the other due to steric hindrance or electronic effects. This leads to the preferential formation of one diastereomer, which upon removal of the auxiliary, yields the desired enantiomer.
Representative Application: Diastereoselective Alkylation
A common application of chiral malate esters is in the diastereoselective alkylation of enolates. The chiral ester acts as a directing group, influencing the facial selectivity of the incoming electrophile.
Conceptual Workflow:
-
Enolate Formation: A derivative of (-)-diisopropyl-L-malate is deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a chiral enolate.
-
Diastereoselective Alkylation: The chiral enolate is then treated with an alkylating agent (e.g., an alkyl halide). The bulky isopropyl groups and the stereochemistry of the malate backbone create a sterically hindered environment, forcing the electrophile to approach from the less hindered face.
-
Transformation to the Desired Product: The resulting diastereomerically enriched product can then be further transformed, for example, by hydrolysis of the ester groups, to yield the final enantiomerically enriched target molecule.
Caption: Mechanism of diastereoselective alkylation using a chiral malate derivative.
This strategy has been successfully employed in the synthesis of a variety of natural products and pharmaceutical intermediates. For instance, derivatives of malic acid are instrumental in synthesizing precursors for inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for their therapeutic potential in neurodegenerative diseases.[2]
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of (-)-diisopropyl-L-malate and ensuring laboratory safety.
| Aspect | Recommendation |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. Refrigeration is recommended for long-term storage. |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |
| Incompatibility | Strong oxidizing agents, strong acids, and strong bases. |
| Hazards | May cause skin and eye irritation. May cause respiratory irritation. |
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(-)-Diisopropyl-L-malate is a testament to the power and elegance of utilizing the chiral pool in asymmetric synthesis. Its ready availability, well-defined stereochemistry, and versatile reactivity make it an indispensable tool for the modern organic chemist. By understanding its fundamental properties, mastering its synthesis, and appreciating the principles behind its application in stereocontrolled reactions, researchers and drug development professionals can effectively employ this valuable chiral building block to construct the complex, enantiomerically pure molecules that drive innovation in medicine and materials science.
References
- Vertex AI Search Result 2: Chiral Auxiliaries Definition - Organic Chemistry II Key Term - Fiveable. (URL not provided)
- Vertex AI Search Result 4: Chiral auxiliary - Wikipedia. (URL not provided)
- Vertex AI Search Result 3: Buy (-)-Diisopropyl-L-Malate | 83541-68-8 - Smolecule. (URL not provided)
- Vertex AI Search Result 7: malate - Diisopropyl (S)-(−) - Chem-Impex. (URL not provided)
- Vertex AI Search Result 8: (-)-DIISOPROPYL-L-MALATE | 83541-68-8 - ChemicalBook. (URL not provided)
- Vertex AI Search Result 11: SAFETY DATA SHEET - Fisher Scientific. (URL not provided)
- Vertex AI Search Result 10: (-)-Diisopropyl-L-Malate | 83541-68-8 | Benchchem. (URL not provided)
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Enantioselective Synthesis of Chiral Cyclopent‐2‐enones by Nickel‐Catalyzed Desymmetrization of Malonate Esters | Semantic Scholar [semanticscholar.org]
